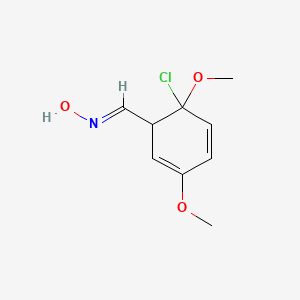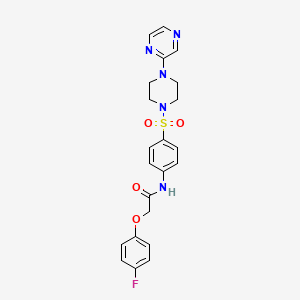
2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule , 2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, is a complex organic compound that appears to be related to a class of compounds with potential antiviral properties. While the exact molecule is not described in the provided papers, similar compounds have been synthesized and characterized, showing promise as antiviral agents, particularly against SARS-CoV-2.
Synthesis Analysis
The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and involves multiple steps to introduce various functional groups to the aromatic rings. For instance, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides was achieved, and the structures were confirmed using techniques like IR and NMR spectroscopy . Although the exact synthesis route for the molecule is not provided, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations . These studies provide insights into the geometry, stability, and electronic properties of the molecules. For example, the optimized geometry of a similar compound showed near-planarity between the phenyl and pyrimidine rings, which could be a feature in the molecule of interest as well .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital studies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis can reveal information about potential sites for chemical reactions and charge transfer within the molecule . Additionally, the presence of functional groups like acetamide and sulfonyl could suggest possible reactions involving nucleophilic attack or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of strong intermolecular hydrogen bonding, as indicated by NBO analysis and red shifts in IR spectra, suggests high melting points and solid-state stability . The drug likeness of these molecules has been assessed using Lipinski's rule, and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been predicted to evaluate their potential as drug candidates .
Scientific Research Applications
Synthesis and Characterization
Research has led to the development and detailed characterization of compounds with structural elements similar to 2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide. For instance, the synthesis of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone has been explored, demonstrating the potential of such compounds in creating high-performance materials with specific structural and thermal properties (Paventi, Chan, & Hay, 1996).
Biological Activity
Several studies have focused on the biological activities of sulfonamide derivatives, indicating their potential in medical applications. For example, novel sulfonamide derivatives have shown cytotoxic activity against cancer cell lines, suggesting their utility in developing anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Furthermore, research on pyridazinones as glucan synthase inhibitors has revealed their effectiveness in treating fungal infections, highlighting the broad scope of therapeutic applications for these compounds (Ting et al., 2011).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S/c23-17-1-5-19(6-2-17)32-16-22(29)26-18-3-7-20(8-4-18)33(30,31)28-13-11-27(12-14-28)21-15-24-9-10-25-21/h1-10,15H,11-14,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDWWIJXSDJLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

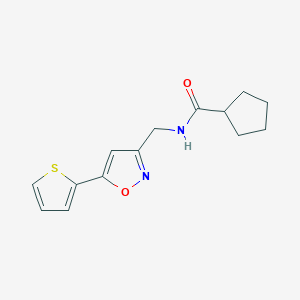
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)
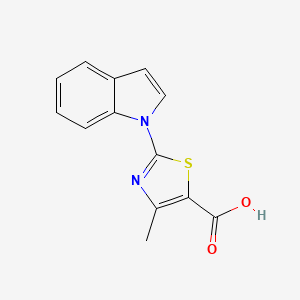
![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)
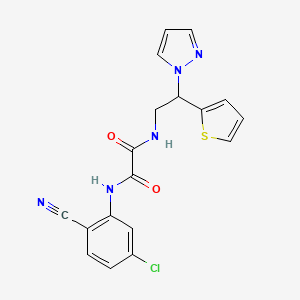
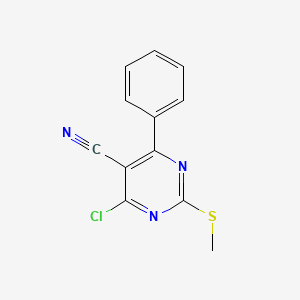
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)
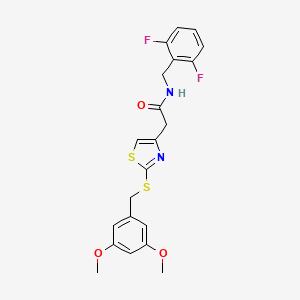
![8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2512056.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)
![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)
